molecular formula C7H5ClFNO B12092203 Benzaldehyde,4-chloro-3-fluoro-,oxime

Benzaldehyde,4-chloro-3-fluoro-,oxime

Cat. No.: B12092203
M. Wt: 173.57 g/mol
InChI Key: OMBFOEPKXLLRRV-ONNFQVAWSA-N
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Description

Benzaldehyde, 4-chloro-3-fluoro-, oxime: is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, 4-chloro-3-fluoro-, oxime can be synthesized from 4-chloro-3-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-chloro-3-fluoro-, oxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzaldehyde, 4-chloro-3-fluoro-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 3-Chloro-4-fluorobenzaldehyde
  • 2-Bromo-4-chlorobenzaldehyde

Comparison: Benzaldehyde, 4-chloro-3-fluoro-, oxime is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit enhanced chemical stability and biological activity .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(NE)-N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+

InChI Key

OMBFOEPKXLLRRV-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NO)F)Cl

Origin of Product

United States

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